molecular formula C14H22N6O B12182082 3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12182082
M. Wt: 290.36 g/mol
InChI Key: LMOFGZNPSIKVOM-UHFFFAOYSA-N
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Description

3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, along with an ethyl group and a morpholinylpropyl side chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is often formed through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Fusing the Rings: The triazole and pyridazine rings are fused together through a cyclization reaction, often involving the use of strong acids or bases as catalysts.

    Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides.

    Attachment of the Morpholinylpropyl Side Chain: The morpholinylpropyl side chain is typically introduced through nucleophilic substitution reactions involving morpholine and appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Pyridazine Derivatives: Compounds with pyridazine rings and various functional groups.

    Morpholine Derivatives: Compounds containing the morpholine ring with different side chains.

Uniqueness

3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H22N6O

Molecular Weight

290.36 g/mol

IUPAC Name

3-ethyl-N-(3-morpholin-4-ylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C14H22N6O/c1-2-13-16-17-14-5-4-12(18-20(13)14)15-6-3-7-19-8-10-21-11-9-19/h4-5H,2-3,6-11H2,1H3,(H,15,18)

InChI Key

LMOFGZNPSIKVOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)NCCCN3CCOCC3

Origin of Product

United States

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